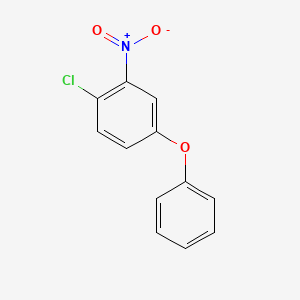

1-Chloro-2-nitro-4-phenoxybenzene

CAS No.: 10265-98-2

Cat. No.: VC14172712

Molecular Formula: C12H8ClNO3

Molecular Weight: 249.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10265-98-2 |

|---|---|

| Molecular Formula | C12H8ClNO3 |

| Molecular Weight | 249.65 g/mol |

| IUPAC Name | 1-chloro-2-nitro-4-phenoxybenzene |

| Standard InChI | InChI=1S/C12H8ClNO3/c13-11-7-6-10(8-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H |

| Standard InChI Key | JBYYPNXZPRPIPL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Chloro-2-nitro-4-phenoxybenzene features a benzene ring substituted at the 1-, 2-, and 4-positions with chlorine, nitro, and phenoxy groups, respectively. The IUPAC name 1-chloro-2-nitro-4-phenoxybenzene reflects this substitution pattern, while its SMILES notation () provides a machine-readable representation of the structure. The nitro group at the 2-position introduces strong electron-withdrawing effects, influencing the compound’s reactivity and stability.

Table 1: Physicochemical Properties of 1-Chloro-2-nitro-4-phenoxybenzene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 249.65 g/mol | |

| Density | ~1.3 g/cm³ (estimated)* | - |

| Boiling Point | >250°C (estimated)* | - |

| Melting Point | Not reported | |

| Solubility in Water | Low (hydrophobic) | |

| LogP (Partition Coefficient) | ~3.5 (estimated)* | - |

*Estimated based on structural analogs .

Applications in Industrial and Research Contexts

Intermediate in Organic Synthesis

The compound’s functional groups enable diverse transformations:

-

Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, yielding 2-amino-4-phenoxy-1-chlorobenzene, a precursor for dyes and pharmaceuticals.

-

Nucleophilic Aromatic Substitution: The chloro group undergoes displacement with nucleophiles (e.g., alkoxides, amines) to form ethers or amines.

Environmental Impact

The compound’s persistence in aquatic systems is anticipated due to low water solubility () and high logP . Photodegradation in sunlight may generate reactive intermediates, necessitating further ecotoxicological studies.

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy: -NMR signals at δ 7.8–8.2 ppm (aromatic protons) and δ 4.5 ppm (phenoxy methylene) confirm substitution patterns.

-

IR Spectroscopy: Strong absorption at (nitro group) and (C-Cl stretch).

Comparative Analysis with Structural Analogs

4-Chlorodiphenyl Ether (7005-72-3)

This analog lacks the nitro group, resulting in lower reactivity and distinct applications (e.g., flame retardants) . The addition of a nitro group in 1-chloro-2-nitro-4-phenoxybenzene enhances electrophilicity, expanding its utility in synthesis.

Future Research Directions

-

Toxicokinetic Studies: Elucidate metabolic pathways, particularly nitroreductase-mediated transformations.

-

Green Synthesis: Develop catalytic methods to reduce waste and energy consumption.

-

Application Exploration: Investigate potential in photovoltaic materials or metal-organic frameworks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume